

Structural Analysis and Characterization of 5-Morpholino-2-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: *5-Morpholino-2-nitrophenol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of **5-Morpholino-2-nitrophenol**, a substituted nitrophenol derivative of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis and purification, alongside a thorough analysis of its structural and spectroscopic properties. Due to the limited availability of direct experimental data for this specific compound, this guide integrates information from closely related analogues and established principles of organic chemistry to present a robust analytical framework. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

5-Morpholino-2-nitrophenol belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities and applications as synthetic intermediates.^[1] The presence of the morpholine moiety, a common scaffold in medicinal chemistry, suggests potential pharmacological properties. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key feature for both chemical reactivity and biological interactions. An in-depth understanding of the structural and physicochemical properties of **5-Morpholino-2-nitrophenol** is crucial for its potential

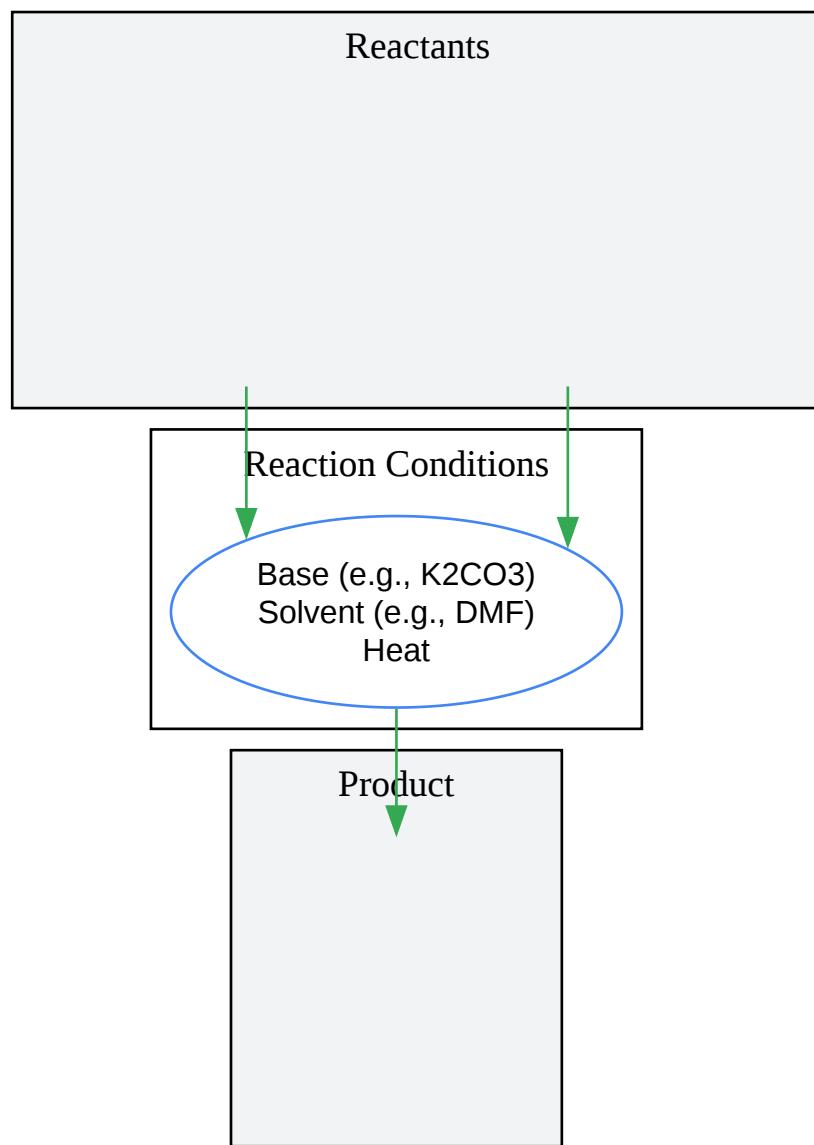
development in various scientific fields. This guide provides a detailed methodology for its synthesis and a comprehensive summary of its analytical characterization.

Synthesis and Purification

A plausible and efficient method for the synthesis of **5-Morpholino-2-nitrophenol** is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable halo-nitrophenol precursor with morpholine.

Proposed Synthesis Pathway

The synthesis can be achieved by reacting 5-chloro-2-nitrophenol with morpholine in the presence of a base and a suitable solvent. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the secondary amine of the morpholine.



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Caption: Proposed synthesis of **5-Morpholino-2-nitrophenol**.

Detailed Experimental Protocol

Materials:

- 5-Chloro-2-nitrophenol
- Morpholine

- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 5-chloro-2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **5-Morpholino-2-nitrophenol** as a solid.

Structural and Spectroscopic Characterization

General Information

Property	Value	Reference
IUPAC Name	5-(morpholin-4-yl)-2-nitrophenol	[2]
CAS Number	175135-19-0	[2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄	[2]
Molecular Weight	224.21 g/mol	[2]
Monoisotopic Mass	224.07970687 Da	[2]

Mass Spectrometry

The mass spectrum of **5-Morpholino-2-nitrophenol** is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Data Type	Expected Values (m/z)
Molecular Ion (M ⁺)	224.08
Key Fragments	194 ([M-NO] ⁺), 178 ([M-NO ₂] ⁺), 166, 136, 86 (morpholine fragment)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1580, ~1340	Strong	N-O stretch (nitro group)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-N stretch (aryl-amine)
~1115	Strong	C-O-C stretch (morpholine)

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy for vibrational analysis.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	C-H stretch (aromatic)
~1580	Strong	N-O symmetric stretch
~1610	Strong	Aromatic ring stretch
~1340	Strong	N-O asymmetric stretch
~830	Medium	C-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. The following are predicted chemical shifts based on analogous structures.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	-OH
~7.9	d	1H	H-3 (ortho to NO ₂)
~7.1	dd	1H	H-4 (meta to NO ₂ , ortho to morpholine)
~6.9	d	1H	H-6 (ortho to OH)
~3.8	t	4H	-CH ₂ -O- (morpholine)

| ~3.2 | t | 4H | -CH₂-N- (morpholine) |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~155	C-1 (C-OH)
~140	C-2 (C-NO ₂)
~128	C-5 (C-N)
~125	C-3
~118	C-6
~115	C-4
~66	-CH ₂ -O- (morpholine)

| ~48 | -CH₂-N- (morpholine) |

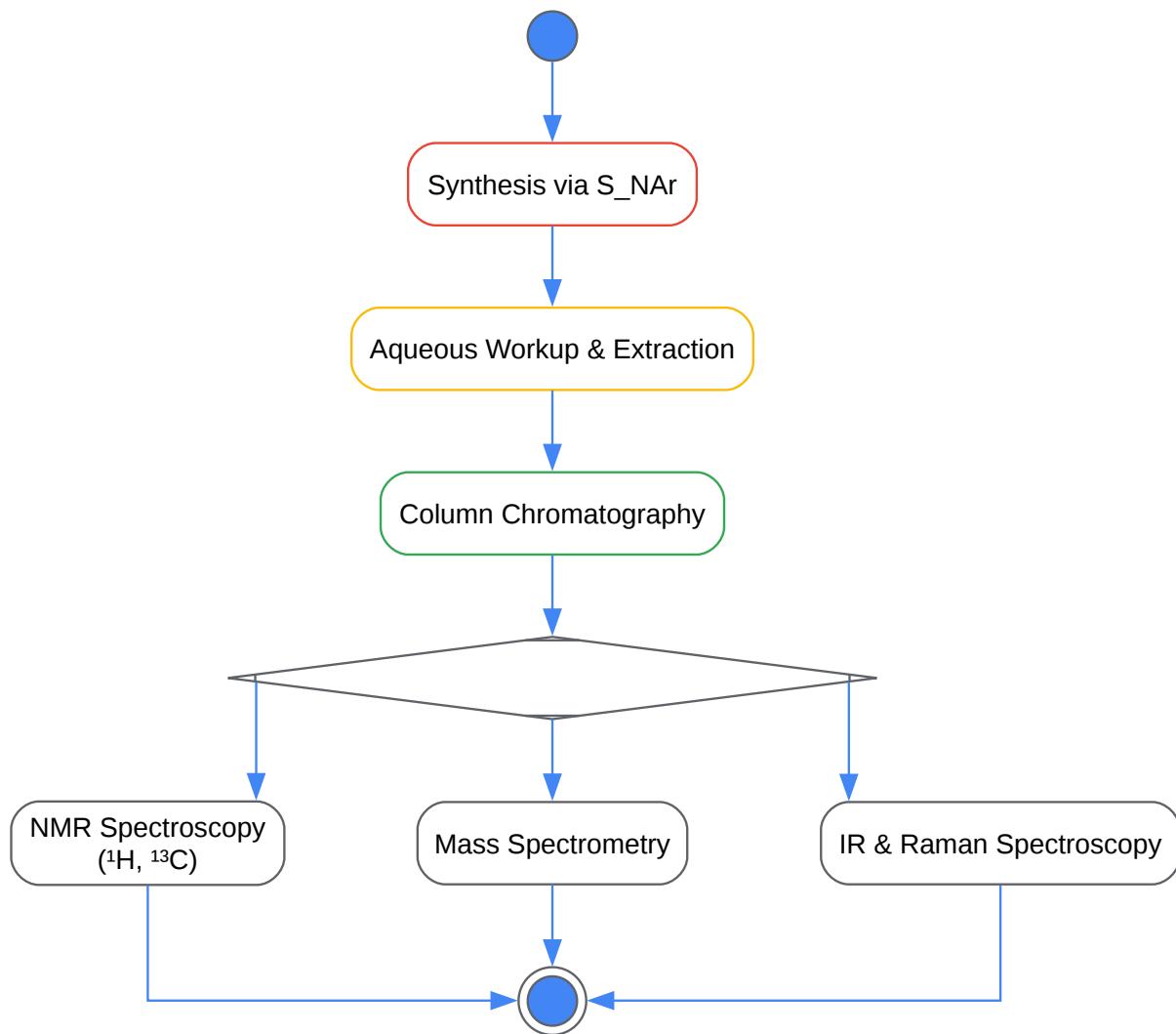
Crystallographic Data (from a related structure)

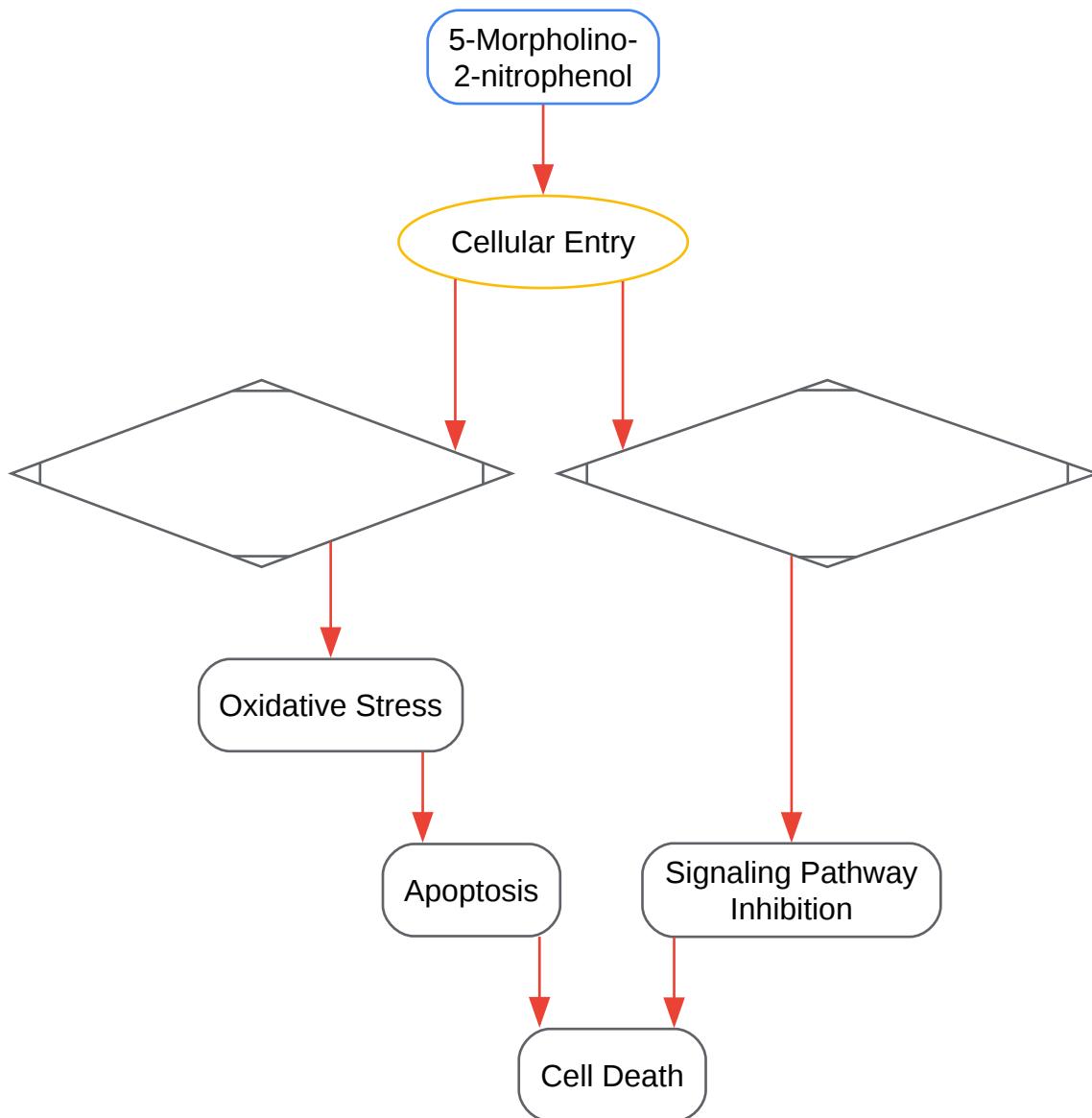
No experimental crystal structure for **5-Morpholino-2-nitrophenol** is publicly available. The following data is from a related compound, Morpholine-4-nitrophenol (1/2), and is provided for representative purposes only.[\[3\]](#)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	18.0381(7)
b (Å)	5.5673(2)
c (Å)	17.4910(7)
β (°)	91.606(3)
V (Å ³)	1755.82(12)

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of **5-Morpholino-2-nitrophenol** is depicted below.



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